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Compound of Interest

Compound Name: 2"-O-Galloylquercitrin

Cat. No.: B3029846

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and
MS) for the natural product 2"-O-Galloylquercitrin. It includes detailed experimental protocols
for data acquisition and an exploration of its known biological activities, with a focus on relevant
signaling pathways. This document is intended to serve as a valuable resource for researchers
in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of 2"-O-Galloylquercitrin

The structural elucidation of 2"-O-Galloylquercitrin, a galloylated flavonoid glycoside, relies
heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) are indispensable tools for confirming its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The *H and 13C NMR spectra of 2"-O-Galloylquercitrin were recorded in methanol-d4. The
chemical shifts (0) are reported in parts per million (ppm) and the coupling constants (J) are in
Hertz (Hz).

Table 1: 1H and 3C NMR Spectroscopic Data of 2"-O-Galloylquercitrin (in Methanol-d4)
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Position 13C (ppm) 'H (ppm, mult., J in Hz)
Quercetin Moiety

2 157.9 -

3 135.8 -

4 179.5 -

5 163.0 -

6 99.9 6.21 (d, 2.1)

7 165.9 -

8 94.8 6.39 (d, 2.1)

9 159.0 -

10 105.8 -

1 123.0 -

2' 116.0 7.62 (d, 2.2)

3 146.2 -

4 149.8 -

5' 117.2 6.89 (d, 8.5)

6' 123.1 7.58 (dd, 8.5, 2.2)
Rhamnose Moiety

1" 103.8 5.36 (d, 1.6)

2" 71.8 4.93 (dd, 3.4, 1.7)
3" 71.9 4.15 (dd, 9.6, 3.4)
4" 73.2 3.78 (t, 9.6)

5" 71.8 3.42 (m)

6" 17.8 0.94 (d, 6.2)
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Galloyl Moiety

1 122.0

2", 6" 110.3 7.01 (s)
3", 5™ 146.7

4™ 140.2

7" (C=0) 167.9

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is a key technique
for determining the molecular formula of 2"-O-Galloylquercitrin. The fragmentation pattern
observed in tandem MS (MS/MS) experiments provides further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for 2"-O-Galloylquercitrin

lon m/z [M-H]~ Calculated Mass

C27H21015 599.11 599.0986

Table 3: Predicted MS/MS Fragmentation of 2"-O-Galloylquercitrin ([M-H]~)

Fragment lon m/z Description

Loss of the galloyl group (152

[M-H-galloyl]~ 447.09

Da)

Subsequent loss of the
[M-H-galloyl-rhamnose]~ 301.03 )

rhamnose moiety (146 Da)
[Quercetin-H]~ 301.03 Aglycone fragment
[Galloyl-H]~ 169.01 Gallic acid anion

Experimental Protocols
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Detailed and standardized experimental procedures are critical for the reproducible acquisition
of high-quality spectroscopic data.

NMR Spectroscopy

 Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer
operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.

o Sample Preparation: Approximately 5-10 mg of purified 2"-O-Galloylquercitrin is dissolved
in 0.5 mL of methanol-d4 (CDsOD).

e 1H NMR Acquisition:
o Pulse Program: Standard 'zg30' pulse sequence.
o Acquisition Time: ~2.5 seconds.
o Relaxation Delay: 2.0 seconds.
o Number of Scans: 16 to 64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
e 13C NMR Acquisition:

o Pulse Program: Standard 'zgpg30' with proton decoupling.

o

Acquisition Time: ~1.0 second.

[e]

Relaxation Delay: 2.0 seconds.

o

Number of Scans: 1024 to 4096, depending on sample concentration.

[¢]

Spectral Width: 0-200 ppm.

e 2D NMR Experiments: Standard pulse programs for COSY, HSQC, and HMBC experiments
are used to establish connectivities and assign all proton and carbon signals unambiguously.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3029846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

 Instrumentation: High-resolution mass spectra are acquired on a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Sample Preparation: A dilute solution of the purified compound (1-10 pug/mL) is prepared in
methanol or acetonitrile/water (1:1, v/v).

¢ HR-ESI-MS Parameters:

[¢]

lonization Mode: Negative ion mode is often preferred for flavonoids.

[e]

Capillary Voltage: 3.0-4.0 kV.

o

Nebulizer Gas (N2): 1.0-2.0 Bar.

[¢]

Drying Gas (N2): 8.0-10.0 L/min.

[¢]

Drying Temperature: 180-220 °C.

e MS/MS Fragmentation:
o Precursor lon Selection: The [M-H]~ ion (m/z 599.11) is selected in the quadrupole.
o Collision Gas: Argon.

o Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation
pattern.

Biological Activity and Signaling Pathways

2"-O-Galloylquercitrin has been shown to possess significant biological activities, including
hepatoprotective and anti-inflammatory effects. Its mechanism of action involves the
modulation of key cellular signaling pathways.

Hepatoprotective Effects via PI3K/Akt Sighaling Pathway
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Recent studies have demonstrated that 2"-O-Galloylquercitrin exhibits hepatoprotective
effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling
pathway. This pathway is crucial for cell survival, growth, and proliferation.
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PI3K/Akt Signaling Pathway Modulation

Anti-inflammatory Effects via MAPK Signaling Pathway

A closely related compound, Quercetin-3-O-3-D-(2"-galloyl)-glucopyranoside, has been shown
to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK)
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signaling pathway. This suggests a similar mechanism may be at play for 2"-O-
Galloylquercitrin. The MAPK pathway is a key regulator of inflammatory responses.
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MAPK Signaling Pathway Inhibition
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Experimental Workflow

The overall process from isolation to biological activity assessment of 2"'-O-Galloylquercitrin
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Isolation and Characterization Workflow

¢ To cite this document: BenchChem. [Spectroscopic and Biological Insights into 2"-O-
Galloylquercitrin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b3029846#spectroscopic-data-nmr-ms-of-2-0-
galloylquercitrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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